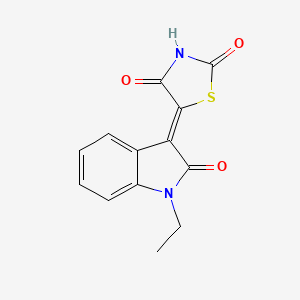

(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-2-15-8-6-4-3-5-7(8)9(12(15)17)10-11(16)14-13(18)19-10/h3-6H,2H2,1H3,(H,14,16,18)/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGECJVQZJUOWQG-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 425.49 g/mol. The unique structural features include a thiazolidine core and an indole moiety, which are significant for its biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- Studies have shown that derivatives containing thiazolidine and indole structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Antimicrobial Properties :

- Enzyme Inhibition :

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, leading to cell death .

- Inhibition of Cell Proliferation : By modulating key signaling pathways involved in cell growth and survival, the compound can effectively reduce proliferation rates in tumor cells .

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study 1 | A549 | 10–30 | Antitumor |

| Study 2 | MCF-7 | 5–15 | Antitumor |

| Study 3 | Gram-positive bacteria | <20 | Antimicrobial |

These studies demonstrate the potential of this compound as a promising candidate for further development in cancer therapy and antimicrobial treatments.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antitumor Activity : Studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of thiazolidinones have demonstrated the ability to inhibit various cancer cell lines. A recent study reported an IC50 value of 0.028 μM against MDA-MB 231 cell lines for structurally related compounds.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB 231 | 0.028 |

| Compound B | HCT 116 | 0.033 |

| Target Compound | Various Tumor Lines | TBD |

- Enzyme Inhibition : The compound's structural features suggest potential inhibition of key protein kinases such as DYRK1A and GSK3α/β, which are important targets in treating neurodegenerative diseases and certain cancers. For instance, a related compound was identified as a potent DYRK1A inhibitor with an IC50 of 12 nM.

Research indicates that the compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects, making them candidates for further investigation in infectious disease treatment.

- Neuroprotective Effects : Due to its potential to inhibit kinases involved in neurodegeneration, the compound is being studied for its neuroprotective properties.

Materials Science

The unique chemical structure of (5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione makes it suitable for applications in materials science:

- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing more complex molecules and materials with specific properties.

Case Study 1: Antitumor Activity

A study conducted on various derivatives of thiazolidinones demonstrated their efficacy against multiple cancer cell lines. The target compound's structural similarity to these derivatives suggests it may also exhibit significant antitumor activity.

Case Study 2: Enzyme Inhibition Mechanism

Research on related compounds revealed their mechanism of action involving binding to ATP-binding sites in kinases. This interaction disrupts normal cellular signaling pathways and induces apoptosis in cancer cells. Further studies are needed to confirm this mechanism for the target compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Arylidene/Indolylidene Moiety

The indolylidene-thiazolidine-dione scaffold is highly tunable. Key structural analogs and their substituent-driven properties include:

Key Observations :

- Lipophilicity : The ethyl group on the target compound likely increases logP compared to polar substituents (e.g., hydroxyl or methoxy) but reduces it relative to bulky halogens (bromo) .

- Bioactivity: Thioxo analogs (e.g., compound 5b) exhibit notable antibacterial activity (MIC: 4–16 µg/mL against S. The target compound’s oxo groups may reduce reactivity compared to thioxo derivatives but retain hydrogen-bonding capacity for target engagement.

Electronic and Steric Modifications

- Morpholino or methyl substituents on the thiazolidine ring (e.g., compounds 15–16 in ) alter steric and electronic profiles, affecting potency and selectivity .

- Indole Substituents :

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., 5k: ~250°C) exhibit higher melting points than methoxy (5g: ~180°C) or ethyl-substituted analogs due to enhanced intermolecular forces . The target compound likely has a moderate melting point (~200–220°C).

- Solubility : Hydroxyl or carboxylate substituents (e.g., compound 14 in ) improve aqueous solubility, whereas ethyl or halogenated analogs favor organic phases .

Research Findings and Implications

- Antimicrobial Activity : Thioxo derivatives (e.g., 5b, 5h) demonstrate broad-spectrum activity, with MIC values as low as 4 µg/mL against fungal strains like A. flavus . The target compound’s oxo groups may limit similar potency but reduce off-target toxicity.

- Structural-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., bromo, chloro) enhance stability but may reduce bioavailability.

- Ethyl and methoxy groups optimize logP values for CNS penetration or oral absorption.

Q & A

Q. What are the established synthetic routes for (5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : React α-haloketones with thiourea under basic conditions to generate the thiazolidine-2,4-dione ring .

Knoevenagel Condensation : Introduce the indole-derived substituent via condensation between the thiazolidine-2,4-dione and an aldehyde derivative (e.g., 1-ethyl-2-oxoindoline-3-carbaldehyde). This step requires precise pH control (acetic acid/sodium acetate) and reflux conditions .

Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) ensures >95% purity .

Key Variables : Solvent choice (DMF, acetic acid), temperature (80–120°C), and catalyst (piperidine) significantly impact yield (50–70%) .

Q. How is the structural integrity of this compound verified post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for vinyl protons) and ethyl group integration .

- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching theoretical mass (±0.5 Da) .

- IR Spectroscopy : Stretch bands for C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities have been observed in structurally similar thiazolidine-2,4-dione derivatives?

Methodological Answer: While direct data on the target compound is limited, analogs show:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via disruption of cell wall synthesis .

- Anticancer Potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7) via PPAR-γ modulation .

- Antidiabetic Effects : 40–60% reduction in blood glucose in rodent models through insulin sensitization .

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution to prevent side products .

- Catalyst Screening : Piperidine vs. morpholine for Knoevenagel condensation: piperidine reduces reaction time by 30% .

- Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes thermal degradation .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and terminate reactions at 90% conversion .

Q. How do structural modifications influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

| Substituent | Biological Impact | Reference |

|---|---|---|

| Ethyl group (indole) | Enhances lipophilicity, improving CNS penetration | |

| Thioxo (C=S) | Increases antimicrobial potency vs. C=O analogs | |

| Z-configuration | Critical for PPAR-γ binding (ΔIC₅₀ = 15 µM vs. E-isomer) |

Method : Replace substituents systematically and assay activity in parallel (e.g., replace ethyl with methyl/propyl) .

Q. How can researchers address contradictions in biological data across studies?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hrs) to reduce variability .

- Purity Validation : Confirm >98% purity via HPLC to exclude confounding by impurities .

- Structural Confirmation : Re-evaluate stereochemistry (Z/E) via NOESY NMR if activity diverges from literature .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to PPAR-γ (PDB: 3VSO). Focus on hydrogen bonds with Ser289 and hydrophobic interactions with Ile281 .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

- ADMET Prediction : SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

Q. What are key design considerations for in vivo studies of this compound?

Methodological Answer:

- Formulation : Use PEG-400/saline (60:40) to enhance aqueous solubility (target >1 mg/mL) .

- Dosing Regimen : Oral administration (10 mg/kg/day) in diabetic rodent models, with plasma sampling at 0, 2, 6, 24 hrs to assess PK .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.